BenchChemオンラインストアへようこそ!

CMPI hydrochloride

nAChR stoichiometry allosteric modulation isoform selectivity

CMPI hydrochloride (CAS 2250025-94-4), chemically defined as 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, is a synthetic small-molecule positive allosteric modulator (PAM) that binds selectively to the α4:α4 subunit interface of the (α4)₃(β2)₂ nicotinic acetylcholine receptor (nAChR) isoform. Discovered through high-throughput screening and lead optimization at Amgen, CMPI belongs to the substituted piperidine class and is one of only two well-characterized α4:α4 interface-selective PAMs alongside NS9283.

Molecular Formula C18H20Cl2N4O
Molecular Weight 379.285
Cat. No. B1192536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMPI hydrochloride
SynonymsCMPI hydrochloride
Molecular FormulaC18H20Cl2N4O
Molecular Weight379.285
Structural Identifiers
SMILESCC1=C(C2=CC(C3=CC=CC=C3Cl)=NO2)C=NN1C4CCNCC4.[H]Cl
InChIInChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H
InChIKeyWNKFVIPYZXTQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CMPI Hydrochloride: A Stoichiometry-Selective Positive Allosteric Modulator of α4β2 Nicotinic Acetylcholine Receptors for Neuroscience Research Procurement


CMPI hydrochloride (CAS 2250025-94-4), chemically defined as 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, is a synthetic small-molecule positive allosteric modulator (PAM) that binds selectively to the α4:α4 subunit interface of the (α4)₃(β2)₂ nicotinic acetylcholine receptor (nAChR) isoform [1]. Discovered through high-throughput screening and lead optimization at Amgen, CMPI belongs to the substituted piperidine class and is one of only two well-characterized α4:α4 interface-selective PAMs alongside NS9283 [2]. Unlike classical orthosteric nAChR agonists, CMPI enhances acetylcholine-evoked responses without directly activating the receptor, a mechanistic distinction that makes it a critical tool for dissecting the contributions of low-sensitivity (α4)₃(β2)₂ versus high-sensitivity (α4)₂(β2)₃ nAChR isoforms in neurological function and disease [3].

Why CMPI Hydrochloride Cannot Be Substituted by Other α4β2 nAChR Modulators in Stoichiometry-Selective Research


The α4β2 nAChR family assembles in two functionally distinct stoichiometries—(α4)₂(β2)₃ (high-sensitivity, HS) and (α4)₃(β2)₂ (low-sensitivity, LS)—that differ in agonist sensitivity, regional brain expression, and behavioral pharmacology [1]. The most widely used α4β2 PAM, desformylflustrabromine (dFBr), potentiates both isoforms indiscriminately, making it unsuitable for experiments that require isoform-level dissection [2]. While NS9283 shares CMPI's LS-selectivity, the two compounds engage non-identical sets of amino acid residues at the α4:α4 interface and exhibit divergent pharmacological profiles [3]. Furthermore, CMPI possesses an intrinsic photoreactivity that enables UV-induced covalent photolabeling of its binding site—a capability absent in both NS9283 and dFBr that uniquely enables target identification studies [4]. Generic substitution across these PAMs therefore risks both isoform-level confounds and loss of the photochemical tool functionality that defines CMPI's niche in nAChR structural biology.

CMPI Hydrochloride Differential Evidence: Direct Quantitative Comparisons Against NS9283, dFBr, and Classical nAChR Agonists


Stoichiometry-Selective Potentiation: CMPI Discriminates (α4)₃(β2)₂ from (α4)₂(β2)₃ Isoforms, Unlike dFBr

CMPI potentiates exclusively the low-sensitivity (α4)₃(β2)₂ nAChR isoform while inhibiting the high-sensitivity (α4)₂(β2)₃ isoform. In direct head-to-head electrophysiology recordings from Xenopus oocytes, CMPI maximally potentiated (α4)₃(β2)₂ responses to 10 μM ACh by 400% with an EC₅₀ of ~1 μM, while inhibiting (α4)₂(β2)₃ responses by ~35% at 10 μM [1]. In contrast, dFBr potentiates both LS and HS isoforms, with fold-potentiation R values of 0.8 ± 0.1 (CMPI) versus 2.5 ± 0.5 (dFBr) for HS (α4)₂(β2)₃ nAChRs, demonstrating that CMPI provides functional LS-selectivity unattainable with dFBr [2]. NS9283 shares LS-selectivity with CMPI but has not been reported to inhibit HS receptors, representing a distinct pharmacological profile [2].

nAChR stoichiometry allosteric modulation isoform selectivity Xenopus oocyte electrophysiology

Divergent Binding-Site Residue Determinants: CMPI Engages α4Gly-41, α4Lys-64, and α4Thr-66 Not Required by NS9283

Site-directed mutagenesis studies reveal that CMPI and NS9283, despite both targeting the α4:α4 subunit interface, rely on distinct sets of amino acid residues for their allosteric potentiation. Substitutions at α4Gly-41, α4Lys-64, and α4Thr-66 significantly reduced CMPI-mediated potentiation of (α4)₃(β2)₂ nAChRs but had no effect on NS9283 potentiation [1]. Conversely, mutation of α4His-116, a known determinant of NS9283 binding, did not reduce CMPI potentiation [1]. Residues α4Gln-124 and α4Thr-126 were critical for both compounds, indicating partially overlapping but non-identical binding footprints [1]. Additionally, CMPI has been characterized as a high-affinity, high-efficacy agonist specifically at the α4:α4 site, with its weak direct activating effect accounted for by an inability to productively interact with α4:β2 orthosteric sites [2].

site-directed mutagenesis α4:α4 interface allosteric binding pocket structure-activity relationship

Intrinsic Photoreactivity: CMPI Uniquely Enables UV-Induced Covalent Photolabeling of nAChR Binding Sites

CMPI possesses intrinsic photoreactivity that permits covalent photoincorporation into nAChR subunits upon UV irradiation at 312 nm—a property absent in both NS9283 and dFBr [1]. Using [³H]CMPI, researchers demonstrated photolabeling of amino acids within the ACh binding sites (αTyr190, αTyr198, γTrp55, γTyr111, γTyr117, δTrp57) in Torpedo nAChRs, with labeling fully inhibitable by agonist, confirming binding-site specificity [1]. Additionally, lower-efficiency, state-dependent photolabeling within the ion channel was observed [1]. This photoreactivity has been exploited to identify the α4:α4 interface as CMPI's binding locus in (α4)₃(β2)₂ nAChRs and to map interactions with residues such as α4Gly-41 and α4Lys-64 [2]. No equivalent photochemical tool exists among competing α4β2 PAMs.

photoaffinity labeling binding site mapping receptor photochemistry structural biology tool

Divergent In Vivo Behavioral Pharmacology: CMPI Versus dFBr in Nicotine Self-Administration and Withdrawal Models

In a direct comparative study using male mice, CMPI and dFBr produced markedly different behavioral outcomes that correlate with their isoform selectivity profiles. dFBr (PAM of both LS and HS α4β2 nAChRs) dose-dependently decreased intravenous nicotine self-administration, whereas CMPI (LS-selective PAM) had no effect on nicotine intake [1]. In nicotine withdrawal paradigms, dFBr fully reversed both somatic and affective withdrawal symptoms, while CMPI at doses up to 15 mg/kg only partially reduced somatic signs, anxiety-like behavior, and sucrose preference, with no effect on withdrawal-induced hyperalgesia [1]. In acute thermal nociception, intraperitoneal dFBr but not CMPI dose-dependently increased hot plate latency in rats; in the tail flick test, the maximum effect of either compound was <20% of that reported for nicotine [2].

nicotine dependence self-administration withdrawal behavior in vivo pharmacology isoform-specific behavior

Subtype Selectivity Profile: CMPI Spares α3-Containing and α7 nAChRs, Differentiating from Broad-Spectrum Nicotinic Agonists

CMPI demonstrates high selectivity for α4β2 nAChRs over other neuronal nAChR subtypes, with EC₅₀ values of 20 nM (rat) and 18 nM (human) for α4β2 potentiation and no activity at hα3β2, hα3β4, or hα7 receptors . Additionally, CMPI inhibits (α4)₂(β2)₃ (HS), muscle-type, and Torpedo nAChRs with IC₅₀ values of 0.5, 0.7, and 0.2 μM respectively, while sparing (α4)₃(β2)₂ receptors from inhibition . This selectivity profile contrasts sharply with classical nAChR agonists like nicotine, which activate virtually all nAChR subtypes at overlapping concentrations, leading to dose-limiting side effects mediated by α3-containing and α7 receptors [1]. By binding to the structurally unique α4:α4 interface absent from other nAChR subtypes, CMPI achieves a degree of subtype selectivity unattainable through orthosteric agonism [2].

nAChR subtype selectivity off-target profiling α3β4 α7 nAChR therapeutic index

PLGA Nanoformulation Compatibility: CMPI Is the First α4:α4 PAM Demonstrated in a Brain-Targeted Nanoparticle Delivery System

CMPI has been successfully encapsulated into FDA-approved poly(l-lactic-co-glycolic acid) (PLGA) nanoparticles with a drug loading content of 10 ± 1.2% by weight, producing nanoparticles with hydrodynamic sizes of 60–150 nm that are stable for prolonged periods in biological media [1]. These CMPI-PLGA NPs demonstrated sustained in vitro drug release kinetics under physiological conditions and were efficiently taken up by HEK-293 cells stably expressing α4β2 nAChRs, with high biocompatibility across a wide concentration range [1]. This represents the first reported nanoformulation of an α4:α4 interface-selective nAChR PAM and addresses the critical delivery challenge of maximizing brain nAChR engagement while minimizing peripheral nAChR-mediated side effects [1]. No comparable nanoparticulate delivery system has been reported for NS9283 or dFBr in peer-reviewed literature as of the publication date.

nanomedicine brain drug delivery PLGA nanoparticles sustained release blood-brain barrier

CMPI Hydrochloride Optimal Procurement and Application Scenarios Based on Differentiated Evidence


Dissecting LS Versus HS α4β2 nAChR Contributions in Nicotine Addiction Research

CMPI is the only pharmacological tool that selectively potentiates (α4)₃(β2)₂ (LS) while inhibiting (α4)₂(β2)₃ (HS) α4β2 nAChR isoforms. This bidirectional activity makes it uniquely suited for experiments designed to attribute specific nicotine-related behaviors to individual receptor stoichiometries. Researchers comparing CMPI against dFBr (dual LS+HS PAM) can delineate the contributions of each isoform: dFBr effects mediated by HS receptors (e.g., nicotine self-administration reduction and full withdrawal reversal) are absent with CMPI, functionally validating HS-specific pharmacology [1]. Procurement of both CMPI and dFBr as a complementary pair is strongly recommended for any program seeking to deconvolve LS versus HS isoform roles in nicotine addiction, cognitive function, or pain processing.

Photoaffinity Labeling and Structural Mapping of the α4:α4 Allosteric Binding Site

CMPI is the only α4β2 PAM capable of UV-induced covalent photolabeling of its binding site, as demonstrated by [³H]CMPI photoincorporation into Torpedo nAChR subunits and identification of labeled amino acids including αTyr190, αTyr198, γTrp55, and others within the ACh binding pocket [1]. This property enables direct biochemical identification of allosteric modulator binding loci without requiring radiolabeled photoreactive derivatives. Laboratories conducting nAChR structural biology, binding site mapping, or allosteric modulator mechanism-of-action studies should select CMPI over NS9283 or dFBr when photolabeling capability is required. The 312 nm photolysis protocol is established in the primary literature and compatible with standard laboratory UV equipment [1].

Structure-Based Drug Design Targeting the α4:α4 Interface Pharmacophore

CMPI and NS9283 are the two best-characterized α4:α4-selective compounds, yet they engage non-identical residue determinants: CMPI uniquely requires α4Gly-41, α4Lys-64, and α4Thr-66, while NS9283 uniquely requires α4His-116 [1]. Computational pharmacophore modeling has revealed that both compounds bind within a unique pocket in the α4:α4 interface not present at α4:β2 orthosteric sites [2]. Medicinal chemistry programs developing novel α4:α4 PAMs for neurological indications should procure both CMPI and NS9283 as orthogonal chemical probes to validate computational binding models and to ensure that new chemical entities are benchmarked against both known ligand chemotypes. CMPI's distinct residue fingerprint provides an independent validation dataset for in silico docking and molecular dynamics simulations [1].

In Vivo CNS Delivery Studies Using PLGA Nanoformulated CMPI

For research programs requiring brain-targeted delivery of an α4:α4-selective PAM, CMPI is the only compound in its class with a published PLGA nanoparticle formulation (60–150 nm hydrodynamic size, 10 ± 1.2% drug loading) demonstrating sustained release, biocompatibility with nAChR-expressing cells, and efficient cellular uptake [1]. Investigators planning in vivo efficacy studies where CNS penetration and sustained receptor engagement are critical should consider procuring CMPI and implementing the published nanoprecipitation protocol rather than relying on free compound administration, which may yield suboptimal brain bioavailability. The FDA-approved status of the PLGA polymer facilitates translational development pathways [1].

Quote Request

Request a Quote for CMPI hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.